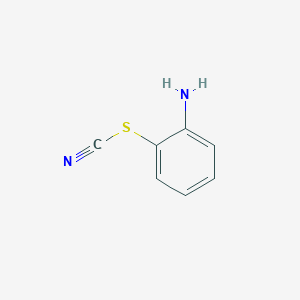

2-Aminophenyl thiocyanate

描述

Structure

3D Structure

属性

CAS 编号 |

55290-52-3 |

|---|---|

分子式 |

C7H6N2S |

分子量 |

150.2 g/mol |

IUPAC 名称 |

(2-aminophenyl) thiocyanate |

InChI |

InChI=1S/C7H6N2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,9H2 |

InChI 键 |

ALCSIGNRSZDGBF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)SC#N |

规范 SMILES |

C1=CC=C(C(=C1)N)SC#N |

产品来源 |

United States |

Synthetic Methodologies for 2 Aminophenyl Thiocyanate and Analogous Systems

Direct Thiocyanation Strategies

Direct thiocyanation involves the introduction of the thiocyanate (B1210189) (-SCN) group directly onto the aromatic ring of an aniline (B41778) or its derivative. This approach is often favored for its atom economy and shorter synthetic routes. jchemlett.com

Electrophilic Thiocyanation Approaches

Electrophilic thiocyanation is a primary method for introducing a thiocyanate group onto an aromatic molecule. dntb.gov.ua This process typically involves the generation of an electrophilic thiocyanating agent, often denoted as SCN+, which then attacks the electron-rich aromatic ring of anilines. mdpi.com The reaction is often regioselective, with the position of substitution being influenced by the directing effects of the substituents on the aniline ring.

One common approach involves the in situ generation of the electrophilic thiocyanating species. For instance, the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) generates N-thiocyanatosuccinimide (NTS), which serves as an electrophilic thiocyanate precursor. mdpi.com This method has been shown to be efficient for the thiocyanation of anilines in an eco-friendly solvent like ethanol (B145695). mdpi.comresearchgate.net The reaction proceeds at room temperature with good regioselectivity and high yields. dntb.gov.uamdpi.com

The general mechanism for electrophilic thiocyanation involves the attack of the aromatic ring on the electrophilic sulfur atom of the thiocyanating agent, followed by deprotonation to restore aromaticity. mdpi.com The choice of reagents and reaction conditions can be optimized to achieve the desired regioselectivity and yield. mdpi.com For example, a study on the thiocyanation of aniline using NBS and KSCN in ethanol demonstrated the formation of the corresponding thiocyanatoaniline in excellent yield. mdpi.com

Catalytic Thiocyanation of Aminobenzenes/Aminophenols

Catalytic methods for the thiocyanation of aminobenzenes and aminophenols offer advantages such as increased efficiency and the use of milder reaction conditions. Various metal and non-metal catalysts have been employed to facilitate this transformation.

Copper-Mediated Cyanation of Ortho-Aminothiols and Disulfides

Copper catalysts have proven effective in mediating the cyanation of ortho-aminothiols and their corresponding disulfides to produce 2-aminophenyl thiocyanates. tandfonline.com A domino reaction involving a copper-mediated S-cyanation of 2-aminobenzene disulfides has been developed for the synthesis of N-substituted 2-aminobenzothiazole (B30445) derivatives. chim.it This process utilizes CuCN as the cyanating agent and is noted for its mild conditions and tolerance of a wide range of functional groups. chim.it The reaction proceeds through the formation of a thiocyanate intermediate, which then undergoes further transformation. chim.it

Another copper-catalyzed method involves the direct ortho-Csp2–H thiocyanation of free anilines using ammonium (B1175870) thiocyanate as the thiocyanation source and tert-butyl hydroperoxide as the oxidant. rsc.org This approach provides good yields and tolerates a broad range of substrates. rsc.org

Ammonium Thiocyanate as a Thiocyanating Reagent in Organic Synthesis

Ammonium thiocyanate (NH4SCN) is a stable, non-toxic, and commonly used reagent for introducing the thiocyanate group into organic molecules. jchemlett.comrsc.org It serves as the thiocyanato source in various synthetic protocols, often in the presence of an oxidant or catalyst. jchemlett.comrsc.org

The use of ammonium thiocyanate in combination with an oxidant allows for the direct thiocyanation of electron-rich aromatic compounds like anilines. jchemlett.comacs.org For instance, a metal-free method utilizes K2S2O8 as an oxidant for the regioselective thiocyanation of anilines with NH4SCN in dichloromethane (B109758) at room temperature. jchemlett.com Another approach employs trichloroisocyanuric acid with wet SiO2 as a catalytic oxidation system for the mono- and regioselective thiocyanation of anilines and other electron-rich arenes. jchemlett.com

The advantages of using ammonium thiocyanate include its low cost, ease of handling, and the generation of non-toxic by-products, making it an environmentally friendly choice. jchemlett.com Microwave irradiation has been shown to significantly enhance the reaction rates of thiocyanation using ammonium thiocyanate. researchgate.net

Iodine-Catalyzed Oxidative Thiocyanation Methods

Iodine and iodine-containing compounds can act as catalysts in the oxidative thiocyanation of anilines. mdpi.comrasayanjournal.co.in These methods typically involve the in situ generation of an electrophilic iodine species that facilitates the thiocyanation reaction.

One such method employs iodine in methanol (B129727) for the thiocyanation of aromatics, offering a significant improvement over other oxidant systems. mdpi.com Another approach utilizes a combination of an iodine catalyst (such as KIO4 or ICl) and KHSO4 for the electrophilic thiocyanation of aromatic compounds with ammonium thiocyanate. rasayanjournal.co.in The acidic environment and the oxidizing catalyst are both crucial for the reaction to proceed efficiently. rasayanjournal.co.in A plausible mechanism involves the in situ generation of periodic acid, which reacts with the thiocyanate ion to produce the electrophilic SCN+ species. rasayanjournal.co.in

Iodine-catalyzed methods provide an alternative to metal-catalyzed reactions and are often carried out under mild conditions. acs.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical energy such as ball milling, offers a solvent-free and often more efficient alternative to traditional solution-based methods. nih.govrsc.org This approach has been applied to the synthesis of thiocyanates and related compounds.

While the direct mechanochemical synthesis of 2-aminophenyl thiocyanate is not extensively documented in the provided results, the synthesis of related sulfur-containing compounds like thioureas from anilines using ball milling has been reported. nih.govbeilstein-journals.org For instance, anilines can be mechanochemically transformed into symmetrical thioureas in the presence of carbon disulfide and potassium hydroxide. beilstein-journals.org This demonstrates the potential of mechanochemistry for C-S bond formation.

A study on the mechanochemical thiocyanation of various aryl compounds, including anilines, employed ammonium persulfate and ammonium thiocyanate with silica (B1680970) as a grinding auxiliary. acs.org This method afforded aryl thiocyanates in moderate to excellent yields for a wide range of substrates. acs.org The development of one-pot, two-step mechanochemical syntheses, where intermediates are not isolated, further enhances the efficiency and greenness of this approach. rsc.org

Data Tables

Table 1: Electrophilic Thiocyanation of Aniline

| Reagent System | Solvent | Conditions | Yield | Reference |

| NBS/KSCN | Ethanol | Room Temp, 20 min | 98% | mdpi.com |

| NH4SCN/Trichloroisocyanuric acid/wet SiO2 | Dichloromethane | - | High | jchemlett.com |

| NH4SCN/K2S2O8 | Dichloromethane | Room Temp | High | jchemlett.com |

Table 2: Catalytic Thiocyanation of Anilines

| Catalyst/Reagent | Thiocyanating Agent | Oxidant | Solvent | Conditions | Yield | Reference |

| Copper | NH4SCN | tert-butyl hydroperoxide | - | - | Good | rsc.org |

| Iodine | NH4SCN | - | Methanol | - | Good | mdpi.com |

| KIO4/KHSO4 | NH4SCN | - | - | Grinding | Good | rasayanjournal.co.in |

Indirect Synthetic Routes

Indirect synthetic methodologies are crucial for preparing this compound, particularly when direct thiocyanation is not feasible or leads to poor yields. These routes offer versatility and control over the regioselectivity of the final product.

Preparation from Diazonium Salts (e.g., Sandmeyer-Type Reactions)

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of aromatic primary amines into a wide variety of functional groups via a diazonium salt intermediate. nih.govvedantu.com This transformation is particularly useful for introducing a thiocyanate group onto an aromatic ring. The general process involves two main steps: the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a thiocyanate anion, typically facilitated by a copper(I) catalyst. vedantu.com

The initial step, diazotization, requires the reaction of an aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. vedantu.commnstate.edu

General Reaction Scheme: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + SCN⁻ (with Cu(I) catalyst) → Ar-SCN + N₂ + X⁻

For the synthesis of this compound, a protected form of o-phenylenediamine (B120857) is typically used to prevent unwanted side reactions involving the second amino group. After the Sandmeyer reaction, a deprotection step reveals the free amino group.

The substitution of the diazonium group with thiocyanate is a copper-catalyzed process. rsc.org Copper(I) thiocyanate (CuSCN) or a mixture of a copper(I) salt and an alkali metal thiocyanate (e.g., KSCN or NaSCN) is used. rsc.org The mechanism, while sometimes depicted as a simple nucleophilic substitution, is believed to involve single-electron transfer steps and the formation of an aryl radical. nih.gov The liberation of highly stable nitrogen gas (N₂) is a significant thermodynamic driving force for the reaction. vedantu.com

Aryl thiocyanates can be prepared from arenediazonium salts in anhydrous acetonitrile, often in the presence of copper powder to catalyze the reaction, leading to good or excellent yields. researchgate.net The reaction conditions can influence the outcome; for example, temperature plays a critical role in achieving the desired product in reasonable yields. nih.gov

Table 1: Examples of Sandmeyer-Type Thiocyanation Reactions

| Starting Amine | Reagents | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| General Aromatic Amine (Ar-NH₂) | 1. NaNO₂, HX (0-5 °C) 2. KSCN | Cu(I) salts (e.g., CuSCN) | Aryl Thiocyanate (Ar-SCN) | A classic and versatile method for introducing a thiocyanate group. The reaction is driven by the formation of N₂ gas. | nih.govrsc.org |

| Dry Arenediazonium o-benzenedisulfonimides | NaSCN in anhydrous acetonitrile | Copper powder | Aryl Thiocyanates | This method provides very good to excellent yields under anhydrous conditions at room temperature. | researchgate.net |

| Aryl Diazonium Salts | NH₄SCN | Ru-based photocatalyst (under blue LED) | Vicinal Aryl-substituted Alkyl Thiocyanates (from alkenes) | A photoredox-catalyzed Meerwein-type reaction, demonstrating a modern variation for C-S bond formation using diazonium salts. | mdpi.com |

Transformations from Other Sulfur-Containing Precursors

An alternative approach to this compound involves the chemical modification of other sulfur-containing aromatic compounds. These precursors already possess a sulfur atom attached to the phenyl ring, which can be converted into the thiocyanate group.

One prominent precursor is 2-aminophenyl disulfide or its derivatives. A notable method involves a three-component domino reaction using 2-aminophenyl disulfide, copper cyanide (CuCN), and an electrophile. researchgate.net This process is based on an oxidative copper-mediated S-cyanation. The disulfide bond is cleaved, and the resulting sulfur species is cyanated. While this specific domino reaction is often used to synthesize N-substituted 2-aminobenzothiazoles, the initial S-cyanation step forms a thiocyanate or a closely related intermediate that subsequently cyclizes. By carefully controlling the reaction conditions and reagents, it may be possible to isolate the thiocyanate intermediate. researchgate.net

Another potential precursor is 2-aminothiophenol (B119425). The direct conversion of a thiophenol to a thiocyanate is a known transformation. However, in the context of 2-aminothiophenol, the presence of the amino group requires careful selection of reagents to avoid side reactions. Oxidation of 2-aminothiophenol to the corresponding 2-aminophenyl disulfide is a common initial step, which can then undergo reactions as described above. google.com For instance, 3-aminothiophenol (B145848) can be oxidized to 3-aminophenyl disulfide using dimethyl sulfoxide (B87167) (DMSO), which is then converted to a bis-diazonium salt for further transformation. google.com A similar strategy could theoretically be applied to the 2-amino isomer.

Table 2: Synthesis from Sulfur-Containing Precursors

| Precursor | Reagents | Key Intermediate/Process | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Aminophenyl Disulfide | Copper Cyanide (CuCN), Electrophile | Oxidative Copper-Mediated S-Cyanation | N-substituted 2-Aminobenzothiazoles | This domino reaction proceeds via an S-cyanation step, indicating the formation of a thiocyanate-like species from a disulfide precursor. | researchgate.net |

| 3-Aminothiophenol | 1. DMSO (Oxidation) 2. NaNO₂, H₂SO₄ | 3-Aminophenyl Disulfide, then Bis-diazonium salt | Aromatic Hydroxyldisulfide | Demonstrates the transformation of an aminothiophenol via its disulfide and subsequent diazotization, a strategy potentially adaptable for thiocyanate synthesis. | google.com |

Chemical Reactivity and Transformations of 2 Aminophenyl Thiocyanate

Intramolecular Cyclization Reactions

The proximate positioning of the amino and thiocyanate (B1210189) groups in 2-aminophenyl thiocyanate makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

One of the most significant transformations of this compound and its precursors is its cyclization to form 2-aminobenzothiazoles. researchgate.net This class of compounds is of considerable interest due to their presence in a wide range of biologically active molecules. researchgate.netresearchgate.net The cyclization can be achieved through various methods, including metal-mediated processes and metal-free approaches.

Copper catalysts have proven to be highly effective in promoting the cyclization of this compound and related precursors to 2-aminobenzothiazoles. researchgate.netacs.org Aerobic conditions, utilizing oxygen from the air as a clean and sustainable oxidant, are often employed in these transformations. acs.orgnih.gov

A notable example is a domino three-component reaction involving a 2,2'-diaminodiaryl disulfide, copper cyanide, and an electrophile. acs.orgnih.govresearchgate.net This process proceeds through an oxidative copper-mediated S-cyanation to form a this compound intermediate, which then undergoes cyclization. acs.orgresearchgate.netresearchgate.net The reaction sequence, which can be described as a cyanation/cyclization/acylation cascade, allows for the efficient synthesis of diverse N-substituted 2-aminobenzothiazole (B30445) derivatives. acs.orgnih.govresearchgate.net A key feature of this transformation is a proposed intermolecular migration of the acyl group to the exocyclic nitrogen atom of the benzothiazole (B30560) ring. acs.orgresearchgate.net

The reaction between 2,2′-diaminodiphenyl disulfide and copper cyanide under aerobic conditions can yield 2-aminobenzothiazole. acs.org The reaction is typically performed at elevated temperatures, as at room temperature, the reaction may stop at the S-cyanation step, yielding this compound as the main product. acs.org

Table 1: Copper-Mediated Synthesis of 2-Aminobenzothiazole Derivatives

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2′-Diaminodiphenyl disulfide | CuCN, Benzoyl chloride | N-(Benzothiazol-2-yl)benzamide | 73% | acs.org |

| 2,2′-Diaminodiphenyl disulfide | CuCN | 2-Aminobenzothiazole | 57% | acs.org |

| 2-Iodoaniline | Isothiocyanates, CuI | 2-Aminobenzothiazole derivatives | Moderate to excellent | researchgate.netacs.org |

Various reagents and conditions have been developed for this purpose. For instance, the reaction of substituted anilines with ammonium (B1175870) thiocyanate in the presence of an oxidizing agent like benzyltrimethylammonium (B79724) dichloroiodate can produce 2-aminobenzothiazoles in high yields. researchgate.netuts.edu.au This method is compatible with a wide range of electron-donating and electron-withdrawing groups on the aniline (B41778) ring. researchgate.netuts.edu.au

Electrochemical methods also provide a green and efficient approach for the thiocyanation of anilines, which can be followed by cyclization. dntb.gov.uamdpi.commdpi.comresearchgate.net Anodic oxidation of a mixture of anilines and ammonium thiocyanate can lead to the formation of 2-aminobenzothiazoles. researchgate.netrsc.org Visible-light-promoted photoredox catalysis represents another modern and sustainable strategy. cornell.edu In this approach, a ruthenium-based photocatalyst can initiate a radical addition/cyclization cascade of anilines and thiocyanate, using atmospheric oxygen as the terminal oxidant. cornell.edu

Table 2: Thiocyanation-Cyclization Cascade Strategies for 2-Aminobenzothiazole Synthesis

| Aniline Substrate | Reagents | Method | Yield | Reference |

|---|---|---|---|---|

| Substituted Anilines | NH4SCN, Benzyltrimethylammonium dichloroiodate | Chemical Oxidation | 75-97% | researchgate.netuts.edu.au |

| Anilines | NH4SCN, Ru(bpy)3Cl2, Visible Light | Photoredox Catalysis | High | cornell.edu |

| Anilines | NH4SCN | Electrochemical Oxidation | 88-98% (thiocyanated aniline) | researchgate.net |

To avoid the use of potentially toxic and expensive metal catalysts, metal-free methods for the synthesis of 2-aminobenzothiazoles have been developed. organic-chemistry.orgacs.org These approaches often rely on the use of alternative catalysts or oxidizing agents.

Iodine has emerged as a versatile and inexpensive catalyst for this transformation. organic-chemistry.orgacs.orgresearchgate.netdp.tech In the presence of molecular oxygen as a green oxidant, iodine can catalyze the cascade reaction of isothiocyanatobenzenes with primary or secondary amines to afford 2-aminobenzothiazoles. organic-chemistry.orgacs.org The reaction is believed to proceed through the in situ formation of a benzothiourea intermediate, followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.orgacs.org This method is praised for its sustainability, as it avoids the need for ortho-halo-substituted precursors and hazardous oxidants, producing water as the only byproduct. organic-chemistry.orgacs.org

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can also mediate the oxidative cyclization of arylthioureas to 2-aminobenzothiazoles under mild conditions. researchgate.netresearchgate.net Other non-metal-based strategies include the use of N-bromosuccinimide (NBS) to facilitate the cyclization of in situ generated phenylthioureas from anilines and thiocyanate salts. mdpi.com

Table 3: Metal-Free Synthesis of 2-Aminobenzothiazoles

| Starting Materials | Catalyst/Reagent | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Isothiocyanatobenzenes, Amines | Iodine | Molecular Oxygen | Sustainable, eliminates hazardous reagents | organic-chemistry.orgacs.org |

| Arylthioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | PIFA (acts as oxidant) | Metal-free, mild conditions | researchgate.netresearchgate.net |

| Anilines, NH4SCN | N-Bromosuccinimide (NBS) | NBS (acts as oxidant) | Avoids harsh thermal conditions | mdpi.com |

While the cyclization to 2-aminobenzothiazoles is the most prominent reaction, the reactive nature of this compound and its precursors allows for the synthesis of other fused heterocyclic systems. For instance, under certain conditions, the thiocyanate group can participate in cyclization reactions that lead to different ring systems. The formation of SCN-containing benzoxazines has been reported through an electrochemical oxidative cyclization of ortho-vinyl anilines with ammonium thiocyanate. dntb.gov.uamdpi.commdpi.com This reaction proceeds under mild, catalyst- and oxidant-free conditions. mdpi.com

Cyclization to 2-Aminobenzothiazole Derivatives

Intermolecular Reactions of the Thiocyanate Moiety

The thiocyanate group in this compound is a versatile functional group that can participate in various intermolecular reactions. Aryl thiocyanates, in general, are valuable intermediates capable of being transformed into a range of other sulfur-containing functional groups. nih.gov

The thiocyanate group can act as an electrophile and react with various nucleophiles. Furthermore, it can be a source for the thiocyanate radical (•SCN) or thiocyanogen (B1223195) ((SCN)₂), which can then participate in radical reactions. rsc.org A photoredox-catalyzed intermolecular arylthiocyanation of alkenes has been developed using diazonium salts as the arylating agent and ammonium thiocyanate as the thiocyanate source. acs.orgacs.org This reaction proceeds under visible light irradiation and allows for the difunctionalization of alkenes to produce aryl-substituted alkylthiocyanates. acs.orgacs.org

Nucleophilic Attack at Sulfur versus Carbon

The thiocyanate group (–S–C≡N) is an ambident nucleophile and electrophile, meaning it can be attacked at either the sulfur or the carbon atom. The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions, in accordance with the principles of Hard and Soft Acids and Bases (HSAB).

Soft nucleophiles, which are typically large and have diffuse orbitals, tend to attack the soft sulfur atom. In contrast, hard nucleophiles, which are smaller and have more concentrated charge, generally prefer to attack the harder carbon atom of the cyano group.

In the context of the formation of this compound, a copper-mediated aerobic method allows for the selective cyanation of the sulfur atom of a 2-aminothiophenol (B119425) precursor over the nitrogen atom of the amino group, highlighting the preference of the cyanide precursor for the soft sulfur center. acs.orgamanote.com The thiocyanate group itself can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles. smolecule.com

While specific studies detailing a broad range of nucleophilic attacks on this compound are limited, the general reactivity pattern of thiocyanates suggests that soft nucleophiles like phosphines or thiolates would likely attack the sulfur atom, leading to cleavage of the S-C bond. Conversely, harder nucleophiles might favor attack at the carbon atom. For instance, in a domino three-component reaction, the intramolecular cyclization of an N,N'-diacylated derivative of this compound proceeds via the nucleophilic attack of the amide nitrogen onto the thiocyanate carbon. acs.org

Table 1: Regioselectivity of Nucleophilic Attack on Thiocyanates

| Nucleophile Type | Preferred Site of Attack on Thiocyanate (–S–C≡N) | Rationale (HSAB Principle) |

| Soft Nucleophiles (e.g., Thiolates, Phosphines) | Sulfur (S) | Soft nucleophile prefers to attack the soft electrophilic sulfur atom. |

| Hard Nucleophiles (e.g., Alkoxides, Amines) | Carbon (C) | Hard nucleophile prefers to attack the harder electrophilic carbon atom. |

| Ambident Nucleophiles | Varies based on reaction conditions | The outcome is dependent on factors such as solvent, temperature, and the counter-ion. |

Transformations into Other Sulfur-Containing Functional Groups (e.g., Thiols)

The thiocyanate group is a versatile precursor for the synthesis of various other sulfur-containing functional groups. A key transformation is its reduction to the corresponding thiol, 2-aminothiophenol. This conversion is a critical step in the synthesis of many pharmaceutical and bioactive compounds. wikipedia.org

While direct reduction of this compound to 2-aminothiophenol is not extensively documented in dedicated studies, established methods for the synthesis of 2-aminothiophenol often proceed through intermediates that are closely related to or derived from this compound. For instance, a common route involves the reduction of di-(2-nitrophenyl)-disulphide. ijpsonline.com This disulfide can be considered a product of the dimerization of the unstable 2-nitro-thiophenol, which is conceptually related to the hydrolysis and reduction of a nitrated this compound.

Another significant pathway to 2-aminothiophenol is the hydrolysis of 2-aminobenzothiazoles. ijcrt.org Given that 2-aminobenzothiazoles are readily synthesized by the cyclization of this compound, this represents an indirect but important transformation of the thiocyanate group into a thiol. A patented process describes the isolation of 2-aminothiophenol by acidifying a hydrolysis mixture of benzothiazole with acetic acid. google.com

The thiocyanate moiety can also be transformed into other sulfur-containing groups. For example, under acidic conditions, the thiocyanate group can be hydrolyzed. In the case of 2-nitro-4-thiocyanatoaniline, acidic hydrolysis leads to the formation of 2-nitro-4-aminophenol and hydrogen thiocyanate (HSCN).

Reactions Involving the Ortho-Amino Group

The presence of the amino group ortho to the thiocyanate functionality is a key structural feature of this compound, enabling a variety of intramolecular reactions, most notably cyclizations to form heterocyclic systems.

The most prominent reaction is the intramolecular cyclization to form 2-aminobenzothiazole and its derivatives. This reaction typically proceeds via the nucleophilic attack of the amino group's nitrogen onto the carbon atom of the thiocyanate group. acs.orgamanote.com This cyclization can be a key step in multi-component reactions, leading to the efficient synthesis of diverse 2-aminobenzothiazole derivatives. acs.org For instance, a one-pot reaction involving a 2,2'-diaminodiaryl disulfide, copper cyanide, and an electrophile proceeds through the in-situ formation of a this compound intermediate, which then undergoes cyclization and acylation. acs.org

The amino group can also be functionalized prior to or concurrently with reactions at the thiocyanate group. Acylation of the amino group is a common transformation. While direct acylation of this compound is not extensively reported, the acylation of amines is a general and efficient reaction. researchgate.net In the context of multi-component reactions, the acylation of the amino group of a 2,2'-diaminodiaryl disulfide can precede the formation of the thiocyanate and subsequent cyclization. acs.org

Furthermore, the amino group can participate in condensation reactions with various carbonyl compounds. For example, 2-aminothiophenol, the reduced form of this compound, readily reacts with aldehydes and ketones to form benzothiazolines, which can then be oxidized to 2-substituted benzothiazoles. nih.govresearcher.life This reactivity suggests that this compound could potentially undergo similar condensation reactions, although the electrophilicity of the thiocyanate carbon might lead to competing cyclization pathways.

Table 2: Key Reactions Involving the Ortho-Amino Group of this compound

| Reaction Type | Reagents/Conditions | Product(s) |

| Intramolecular Cyclization | Heat, catalyst (e.g., copper) | 2-Aminobenzothiazole derivatives |

| Acylation | Acylating agents (e.g., acid chlorides, anhydrides) | N-Acyl-2-aminophenyl thiocyanate derivatives |

| Condensation (inferred from 2-aminothiophenol reactivity) | Aldehydes, ketones | Benzothiazoline/benzothiazole derivatives |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Studies of Thiocyanation Reactions

The introduction of a thiocyanate (B1210189) group onto an aromatic ring, such as in the formation of 2-aminophenyl thiocyanate, can be achieved through several methods, each with its own proposed mechanism.

One approach is mechanochemical thiocyanation, which utilizes ball milling to facilitate the reaction. acs.org In the thiocyanation of anilines using ammonium (B1175870) thiocyanate and an ammonium persulfate as an oxidizing agent, mechanistic studies suggest a pathway that may involve an electrophilic palladation process. acs.org This leads to a C-H activation-sulfuration sequence, forming a 2-imino-1,3-benzoxathiole intermediate. acs.org This method is noted for being a greener alternative to solution-based reactions. acs.org

Another proposed mechanism for thiocyanation reactions involves the formation of a reactive thiocyanogen (B1223195) chloride intermediate. mdpi.com This intermediate is generated from the reaction of an iodine-based compound like PhICl₂ with a thiocyanate source. mdpi.com The thiocyanogen chloride then acts as the electrophile that reacts with the aromatic substrate. mdpi.com

Radical-chain mechanisms have also been proposed for thiocyanation reactions. rsc.org In these pathways, a radical initiator generates a thiocyanate radical (•SCN), which then adds to the aromatic ring. The stereoselectivity of such reactions can be influenced by whether the chain transfer occurs at the sulfur or nitrogen atom of the thiocyanogen molecule. rsc.org For instance, the electrochemical oxidation of ammonium thiocyanate can generate an •SCN radical, which then adds to a substrate like an enamide. mdpi.com

Visible-light-induced photochemical methods offer another avenue for thiocyanation. These reactions can proceed via the generation of a singlet oxygen, which acts as a crucial stimulant for the reaction, or through the use of a photoredox catalyst that facilitates the formation of the thiocyano radical. nih.gov

Table 1: Proposed Intermediates in Various Thiocyanation Reactions

| Reaction Type | Proposed Intermediate(s) | Catalyst/Conditions | Source(s) |

| Mechanochemical | 2-imino-1,3-benzoxathiole | Ball milling, (NH₄)₂S₂O₈ | acs.org |

| Electrophilic | Thiocyanogen chloride | PhICl₂ | mdpi.com |

| Radical | Thiocyanate radical (•SCN) | Electrochemical oxidation, Photoredox catalyst | mdpi.comnih.gov |

| Photocatalyst-free | Singlet oxygen | Visible light | nih.gov |

Elucidation of Intramolecular Cyclization Pathways

This compound and its derivatives are valuable precursors for the synthesis of sulfur-containing heterocycles, most notably benzothiazoles, through intramolecular cyclization.

The general pathway involves the nucleophilic attack of the amino group's nitrogen onto the carbon atom of the thiocyanate group. However, the exact mechanism and the intermediates involved can vary depending on the reaction conditions and the specific substrate.

The cyclization of aminophenyl derivatives often proceeds through distinct intermediates. For example, in the synthesis of C-2-substituted benzothiazoles from 2-aminothiophenols and α-ketoacids, the reaction involves the formation of a donor-acceptor complex between the reactants. nih.gov This is followed by decarboxylation and intramolecular cyclization of the resulting intermediate adduct to yield the final product. nih.gov

In other systems, such as the acid-catalyzed intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides, a proposed mechanism involves the initial hydrolysis of the N-cyano group to form an N-urea sulfoximine (B86345) intermediate. nih.gov This intermediate then undergoes further hydrolysis to an NH-sulfoximine, which subsequently undergoes intramolecular cyclocondensation to form the heterocyclic product, a thiadiazine 1-oxide. nih.gov Control experiments have demonstrated that the formation of the NH-sulfoximine is a crucial step for the cyclization to occur. nih.gov

The synthesis of 2-amino-1,3-selenazoles from β-enaminones involves an electrophilic selenocyanation to form a key selenocyano intermediate which is not isolated. mdpi.com The subsequent intramolecular cyclization of this intermediate under basic conditions leads to the final heterocyclic product. mdpi.com

Intramolecular cross-dehydrogenative coupling (CDC) represents a powerful strategy for the formation of C–S bonds in the synthesis of benzothiazoles and related structures from 2-aminophenyl derivatives. This class of reactions involves the formation of a bond between two C–H, or a C–H and a heteroatom–H bond, with the formal loss of a hydrogen molecule, typically requiring an oxidant. libretexts.org

Free-radical cyclizations are a key type of intramolecular CDC. These reactions can be initiated by various transition metals, such as manganese(III) acetate (B1210297), which promotes the cyclization of alkenes. thieme-connect.de Although not directly involving this compound, the principles of radical generation and subsequent intramolecular addition are relevant.

More specifically, the synthesis of aryl thioglycosides can be achieved through an intermolecular anodic oxidative cross-dehydrogenative C(sp²)–S bond coupling reaction between anilines and 1-thiosugars. rsc.org This electrochemical method avoids the need for external transition-metal catalysts or chemical oxidants. rsc.org The mechanism likely involves the anodic oxidation of the thiolate to a thiyl radical, which then attacks the aniline (B41778) ring, followed by oxidation and deprotonation to form the C–S bond. While this example is intermolecular, the fundamental steps of radical formation and coupling are pertinent to potential intramolecular CDC pathways of this compound derivatives.

Kinetic Aspects of this compound Transformations

While specific kinetic studies focused solely on the transformations of this compound are not extensively detailed in the reviewed literature, kinetic principles from related reactions provide valuable insights. The rate of thiocyanate transformations is generally dependent on factors such as the concentration of reactants, the nature of the catalyst, temperature, and the solvent system.

In the context of thiocyanate reactions, kinetic spectrophotometric methods have been used to determine thiocyanate concentrations based on its inhibitory effect on catalyzed reactions. researchgate.net For example, thiocyanate can form strong complexes with a silver(I) catalyst, inhibiting its activity in a substitution reaction. researchgate.net The rate of such reactions can be described by Michaelis-Menten kinetics, allowing for the calculation of equilibrium constants for catalyst-inhibitor and catalyst-substrate complex formation. researchgate.net

The decomposition of thiocyanate in various systems has been found to follow Michaelis-Menten kinetics, indicating that these processes are often microbially or enzymatically controlled. nih.gov The half-life of thiocyanate can range from hours to years depending on the environmental conditions, such as the presence of oxygen or other reactive species like hydrogen sulfide. nih.gov

In cross-dehydrogenative coupling reactions, kinetic studies can help elucidate the rate-determining step. For instance, in a dual Au/Ag catalyzed biaryl coupling, kinetic experiments revealed that the C–H activation of a pyrazole (B372694) by an ArFnAu(III) intermediate is likely the rate-limiting step of the catalytic cycle. nju.edu.cn Such studies are crucial for optimizing reaction conditions and understanding the role of each component in the catalytic system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the structural and electronic characteristics of 2-aminophenyl thiocyanate (B1210189). Density Functional Theory (DFT) is a widely used method for these investigations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.neticm.edu.pl

These calculations provide optimized molecular geometry, yielding precise data on bond lengths, bond angles, and dihedral angles in the molecule's ground state. icm.edu.pl For instance, theoretical calculations can determine the precise bond lengths of the C-S, C≡N, C-N, and C-C bonds within the 2-aminophenyl thiocyanate structure, and these can be compared with experimental data if available. icm.edu.pl

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of the molecule. researchgate.net The HOMO represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. The LUMO signifies the ability to accept an electron, pointing to the likely site for nucleophilic attack. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. researchgate.net For analogous compounds, these calculations have revealed that the HOMO is often located on the aminophenyl ring, while the LUMO can be distributed across the thiocyanate group, indicating the regions of electrophilic and nucleophilic reactivity. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (Hypothetical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates nucleophilicity. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity. | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Varies per atom |

This table presents hypothetical data for this compound based on typical values for analogous aromatic compounds studied with DFT.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate mechanisms of reactions involving this compound. A significant reaction for this compound is its intramolecular cyclization to form 2-aminobenzothiazole (B30445) derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net Theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. researchgate.netrsc.org

By modeling the potential energy surface, researchers can evaluate different plausible mechanisms. For example, in the cyclization of related thiocyanate-containing compounds, computational studies have been used to compare different reaction profiles, such as determining whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net These studies involve locating the transition state structures and calculating their activation energies (ΔG‡). researchgate.net A lower activation energy indicates a more favorable reaction pathway. This approach has been applied to understand the synthesis of various heterocyclic compounds, providing insights that are difficult to obtain through experimental means alone. rsc.orgnih.gov For this compound, computational modeling could clarify the role of catalysts, solvents, and substituents in its cyclization reactions.

Prediction of Reactivity and Selectivity

Theoretical methods are highly effective in predicting the reactivity and selectivity of this compound in various chemical reactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the amino group and the thiocyanate's nitrogen, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.net

Global reactivity descriptors, derived from FMO energies, also provide quantitative measures of reactivity. researchgate.net These include chemical potential, hardness, and softness. Such parameters help in rationalizing and predicting the regioselectivity of reactions, for instance, whether an electrophile will preferentially attack the aromatic ring or the thiocyanate group. chemrxiv.org Computational studies on related systems have successfully rationalized the regioselectivity of C-H activation and other substitution reactions by analyzing the energies of potential intermediates and transition states. chemrxiv.org

Machine Learning Approaches in Reaction Prediction for Analogous Systems

The field of chemical synthesis is increasingly benefiting from machine learning (ML) and artificial intelligence (AI). researchgate.net While specific ML models for this compound are not documented, the approaches used for analogous systems are directly applicable. ML models can predict reaction outcomes, retrosynthetic pathways, and reaction yields. nih.govnih.gov

These models are typically trained on vast datasets of known chemical reactions. researchgate.net One prominent approach uses deep learning architectures like Transformers, which were originally developed for natural language processing. nih.govmdpi.com Models such as T5Chem can treat chemical reactions as a translation problem, converting reactant SMILES (Simplified Molecular-Input Line-Entry System) strings into product SMILES strings. nih.gov Such models have achieved high accuracy in forward reaction prediction, retrosynthesis, and even suggesting appropriate reagents. nih.govmdpi.com

Neural networks and other ML algorithms can also be trained to predict reaction yields and reaction times by using molecular descriptors as input features. researchgate.netnih.gov These descriptors capture various structural and electronic properties of the reactant molecules. nih.gov For systems analogous to this compound, these predictive models could accelerate the discovery and optimization of new synthetic routes, for example, in the synthesis of novel benzothiazole (B30560) derivatives. nih.govengineering.org.cn

Spectroscopic and Advanced Analytical Characterization of 2 Aminophenyl Thiocyanate and Its Derivatives

The structural elucidation and characterization of 2-aminophenyl thiocyanate (B1210189) and its derivatives are heavily reliant on a suite of spectroscopic and advanced analytical techniques. These methods provide detailed information about the molecular structure, bonding, and crystalline arrangement of these compounds.

Applications in Advanced Chemical Fields

2-Aminophenyl Thiocyanate (B1210189) as a Key Synthetic Intermediate in Heterocyclic Chemistry

In the realm of synthetic organic chemistry, 2-aminophenyl thiocyanate is a cornerstone for the assembly of various nitrogen- and sulfur-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmacologically active molecules and functional materials.

This compound is a pivotal, often in situ generated, intermediate in the synthesis of 2-aminobenzothiazoles. The process typically involves the thiocyanation of an aniline (B41778) derivative at the ortho position, followed by an intramolecular cyclization where the amino group attacks the carbon of the thiocyanate moiety. researchgate.net This transformation provides direct access to the 2-aminobenzothiazole (B30445) core, a "privileged structure" in medicinal chemistry. nih.gov

Classic methods involve treating anilines with a thiocyanate salt (such as potassium, sodium, or ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent like bromine in acetic acid. researchgate.netnih.gov While effective for 4-substituted anilines, this method can lead to undesired para-thiocyanation in 4-unsubstituted anilines. nih.gov More contemporary and efficient methods have been developed to overcome these limitations, providing high yields under milder conditions. For instance, the use of benzyltrimethylammonium (B79724) dichloroiodate with ammonium thiocyanate in a DMSO:H₂O mixture has proven effective for a wide range of substituted anilines, tolerating both electron-donating and electron-withdrawing groups. researchgate.net Copper-catalyzed tandem reactions of 2-haloanilines with isothiocyanates also provide a practical route to this important scaffold. acs.org

The general reaction scheme can be summarized as the formation of the this compound intermediate which rapidly cyclizes to the stable benzothiazole (B30560) ring system.

Table 1: Selected Synthetic Methods for 2-Aminobenzothiazoles via Thiocyanation of Anilines

| Starting Material (Aniline Derivative) | Reagents & Conditions | Product | Yield | Reference |

| Substituted Anilines | KSCN, Br₂, Acetic Acid | 2-Amino-substituted-benzothiazoles | Moderate | researchgate.netnih.gov |

| 2-Iodobenzenamine | Isothiocyanate, Cu(I) catalyst | 2-Aminobenzothiazole | - | acs.org |

| Substituted Anilines | (CH₂Ph)Me₃N⁺ICl₂⁻, NH₄SCN, DMSO:H₂O, 70 °C | 2-Amino-substituted-benzothiazoles | 75-97% | researchgate.net |

The significance of this compound as a building block extends beyond the initial synthesis of the benzothiazole ring. hilarispublisher.com The thiocyanate group (-SCN) itself is a versatile functional handle that can be transformed into various other moieties, enabling the construction of more elaborate and complex molecular structures. mdpi.comnih.gov This versatility allows chemists to introduce diverse functionalities into the molecule post-cyclization.

For example, the thiocyano group can undergo:

Oxidation: Treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can convert the thiocyanate to a sulfinyl cyanide. nih.gov

Reduction: Reduction with agents such as sodium borohydride (B1222165) (NaBH₄) can transform the thiocyanate into the corresponding selenol (in the case of selenocyanates, a related class of compounds). nih.gov

Substitution/Coupling Reactions: The thiocyanate group can react with various nucleophiles and electrophiles. For instance, it can be converted into thiocarbamates or participate in copper-catalyzed selenoalkynylation reactions. nih.gov

Furthermore, the 2-aminobenzothiazole scaffold derived from this compound serves as a reactant or intermediate for creating fused heterocyclic systems. The amino group and the endocyclic nitrogen are perfectly positioned to react with bis-electrophilic reagents, leading to a diverse array of fused polycyclic molecules. researchgate.net This strategic positioning makes 2-aminobenzothiazoles valuable platforms for generating molecular complexity. mdpi.comnih.gov

Coordination Chemistry of this compound and its Derivatives

The derivatives of this compound, particularly 2-(2′-aminophenyl)benzothiazole, are excellent ligands for forming metal complexes. The presence of multiple nitrogen and sulfur donor atoms allows for diverse coordination modes, leading to complexes with interesting structural, electronic, and magnetic properties. mdpi.com

The 2-(2′-aminophenyl)benzothiazole scaffold is a prominent feature in modern ligand design. mdpi.com It typically coordinates to metal ions in a bidentate, chelating fashion through the imine-like benzothiazole nitrogen (N³) and the exocyclic amino nitrogen (N²′). mdpi.com This coordination forms a stable five-membered chelate ring with the metal center.

The versatility of this scaffold allows for the design of more complex polydentate ligands. By incorporating this unit into larger molecular frameworks, ligands with higher denticity can be synthesized. For example, introducing two 2-(2′-aminophenyl)benzothiazole fragments into a molecule can create tetradentate ligands suitable for coordinating to larger metal ions, such as lanthanides. mdpi.com The synthesis of these ligands often builds upon the foundational reactions used to create the parent 2-aminobenzothiazole system, followed by further functionalization. nih.gov Unsymmetrical ligands can also be prepared, incorporating the aminophenyl moiety into macrocyclic structures like triazacyclononane to create unique coordination environments. researchgate.net

A variety of transition metal complexes have been synthesized using ligands derived from this compound. researchgate.netjchemlett.com The resulting complexes exhibit diverse geometries and properties depending on the metal ion, the specific ligand structure, and the presence of co-ligands. doi.org

For instance, cobalt(II) and nickel(II) have been shown to form complexes with 2-(2′-aminophenyl)benzothiazole (represented as ligand 1 ). The structures of [Co(1 )₂(PIC)₂] and [Ni(1 )₂(PIC)₂] (where PIC = picrate) have been proposed based on physicochemical methods, with the ligand 1 acting as a bidentate N,N-donor. mdpi.com

Characterization of these complexes is typically achieved through a combination of techniques:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion, often observed as a shift in the stretching frequencies of the C=N and N-H bonds. jchemlett.com

Electronic Spectroscopy (UV-Vis): To probe the electronic transitions within the complex and infer its geometry (e.g., octahedral or square planar). researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, providing information about the oxidation state and spin state of the metal center. researchgate.net

X-ray Crystallography: To definitively determine the solid-state structure and bonding of the complex.

Table 2: Examples of Metal Complexes with Thiocyanate or 2-Aminobenzothiazole-Related Ligands

| Metal Ion | Primary Ligand(s) | Co-ligand | Proposed Geometry | Reference |

| Co(II) | 2-(2′-Aminophenyl)benzothiazole | Picrate | Octahedral (cis/trans isomers) | mdpi.com |

| Ni(II) | 2-(2′-Aminophenyl)benzothiazole | Picrate | Octahedral (cis/trans isomers) | mdpi.com |

| Co(III) | Schiff Base (HL) | Thiocyanate (NCS⁻) | Octahedral | doi.org |

| Pd(II) | Thioamide | Thiocyanate (NCS⁻) | Square Planar | researchgate.net |

Supramolecular Chemistry and Materials Science Applications

The principles of supramolecular chemistry, which involve non-covalent interactions to form large, ordered assemblies, are applicable to derivatives of this compound. nih.govtaylorfrancis.com The resulting structures have potential applications in materials science, including the development of sensors and functional nano-architectures. icn2.cat

The hydrogen bonding capabilities of 2-aminobenzothiazole derivatives are key to their self-assembly. The exocyclic amino group (N-H) can act as a hydrogen bond donor, while the endocyclic benzothiazole nitrogen can act as an acceptor. This donor-acceptor pairing can lead to the formation of predictable supramolecular structures, such as dimers or extended one-dimensional chains. sciencepublishinggroup.com These interactions are analogous to those seen in related heterocyclic systems, which are known to self-assemble into supramolecular wires. sciencepublishinggroup.com

Furthermore, the metal complexes formed from these ligands can themselves act as building blocks (tectons) in coordination-driven self-assembly. nih.gov By carefully selecting the geometry of the metal center and the angles of the ligand, discrete two- or three-dimensional metallacyclic or metallacage structures can be formed.

The applications of these systems in materials science are emerging. icn2.cat The inherent fluorescence of the 2-(2′-aminophenyl)benzothiazole core makes it a promising component for chemical sensors. nih.gov Binding of a specific analyte (cation or anion) to the ligand or its metal complex can cause a detectable change in the fluorescence signal. These molecules have also been investigated for use in light-emitting processes and as photocatalysts, opening up possibilities for their use in advanced materials and devices. nih.govnih.gov

Catalysis (Role of the Compound or its Derivatives as Ligands/Catalysts)

The coordination chemistry of 2-(2′-aminophenyl)benzothiazole (2-NH2-pbt) and its derivatives is extensive, with the molecule acting as a versatile ligand for various transition metals. mdpi.comscilit.com This capacity to form stable metal complexes is the foundation for its use in catalysis. The ligand can coordinate in multiple ways, most commonly as a bidentate chelate through the exocyclic amino nitrogen and the endocyclic thiazole (B1198619) nitrogen. mdpi.com

In a direct catalytic application, 2-NH2-pbt and its N-alkylated derivatives have been successfully employed as organic photosensitizers. researchgate.net They effectively catalyze visible-light-mediated [2+2] photocycloaddition reactions between unsaturated acyl imidazoles and styrene (B11656) derivatives, yielding a range of cyclobutane (B1203170) products without the need for a metal co-catalyst. researchgate.net

Furthermore, these derivatives are crucial components in catalytically active metal complexes. A tridentate ligand incorporating the 2-(4′-aminophenyl)benzothiazole pharmacophore was used to synthesize a stable Cu(II) complex. mdpi.com In a related system, manganese(III) complexes containing Schiff-base ligands and, in one case, a coordinated thiocyanate ion, have demonstrated catalytic activity in the oxidation of substrates like o-aminophenol. nih.gov These examples show that derivatives of this compound can either act as catalysts themselves or serve as the essential ligand framework that enables the catalytic activity of a metal center.

| Derivative/Complex | Role | Catalytic Reaction | Reference |

|---|---|---|---|

| 2-(2-aminophenyl)benzothiazole | Organic Photosensitizer | Visible-light mediated [2+2] photocycloaddition | researchgate.net |

| Cu(II) complex of a 2-(4′-aminophenyl)benzothiazole derivative | Tridentate Ligand | Formation of a stable metal complex (evaluated for biological activity) | mdpi.com |

| [Mn(L)(NCS)(H₂O)] | Ligand and Co-ligand (SCN) | Oxidation of o-aminophenol and 3,5-di-tert-butylcatechol | nih.gov |

| Zn(II) halide complexes of 2-(2-aminophenyl)benzothiazole | Bidentate Chelating Ligand | Formation of luminescent coordination compounds | mdpi.com |

Green Chemistry Approaches in 2 Aminophenyl Thiocyanate Synthesis and Transformations

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution, reduces health and safety hazards, and lowers costs. ijrap.net In the context of thiocyanation reactions, solvent-free methods, often assisted by techniques like ball milling or microwave irradiation, have emerged as powerful and environmentally benign alternatives to conventional solution-based synthesis. nih.govresearchgate.net

Mechanochemistry, specifically ball milling, has been successfully employed for the thiocyanation of various aryl compounds, including anilines, which are precursors to 2-aminophenyl thiocyanate (B1210189). nih.gov This method involves the mechanical grinding of solid reactants, often with a grinding auxiliary like silica (B1680970), to induce chemical reactions. A notable example is the thiocyanation of anilines using ammonium (B1175870) thiocyanate and ammonium persulfate at room temperature. This approach is characterized by short reaction times and avoids the need for a workup procedure, directly yielding the aryl thiocyanate products. nih.gov The reaction of o-phenylenediamine (B120857) with ammonium thiocyanate under ball milling conditions is another green, solvent-free method for preparing benzimidazole (B57391) derivatives, showcasing the versatility of this technique. mdpi.com

Microwave irradiation is another effective tool for promoting solvent-free reactions. ijrap.netresearchgate.net It offers rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ijrap.net For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes has been achieved under solvent-free conditions using ultrasound irradiation, which presents similar advantages of speed and efficiency. researcher.life While not directly synthesizing 2-aminophenyl thiocyanate, these examples demonstrate the potential of energy-input techniques to facilitate related transformations under solvent-free conditions.

The advantages of these solvent-free approaches are numerous, including enhanced safety, operational simplicity, reduced waste, and often lower energy consumption, making them highly attractive for sustainable chemical manufacturing. ijrap.netresearcher.life

Table 1: Examples of Solvent-Free Synthesis Methods Relevant to Aryl Thiocyanates and Related Heterocycles

| Method | Reactants | Reagents/Auxiliary | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Ball Milling | Anilines, Ammonium thiocyanate | Ammonium persulfate, Silica | Room Temperature, Short reaction times | Aryl thiocyanates | 8–96% | nih.gov |

| Ball Milling | o-Phenylenediamine, Ammonium thiocyanate | - | 20 Hz, 1 hour | Benzimidazol-2-thione | ~95% | mdpi.com |

| Ultrasound | 2-Aminothiophenol, Aldehydes | Sulfated tungstate (B81510) | Room Temperature | 2-Substituted benzothiazoles | Excellent | researcher.life |

Mild Reaction Conditions and Catalyst Selection

Operating under mild reaction conditions (e.g., ambient temperature and pressure) and utilizing efficient, selective catalysts are central to green synthesis. mdpi.com These strategies reduce energy consumption and minimize the formation of byproducts. The synthesis of this compound and its subsequent transformations into valuable heterocyclic compounds like 2-aminobenzothiazoles have been significantly improved through the development of novel catalytic systems that function under mild conditions. acs.orgacs.org

Copper-catalyzed reactions are prominent in this area. An aerobic, copper-mediated domino reaction has been developed to synthesize 2-aminobenzothiazole (B30445) derivatives from 2,2'-diaminodiaryl disulfide, where an S-cyanation step forms a this compound intermediate. acs.org This process is advantageous as it occurs under relatively mild temperatures (e.g., 60 °C or even room temperature, albeit with longer reaction times) and uses molecular oxygen from the air as the ultimate oxidant, a key feature of green oxidation chemistry. acs.org

Metal-free catalysis offers an even greener alternative by avoiding potentially toxic and expensive transition metals. acs.org A highly efficient synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines uses iodine as a catalyst and molecular oxygen as the terminal oxidant, with water being the only byproduct. acs.org This method eliminates the need for metal catalysts and hazardous oxidants. Similarly, the thiocyanation of various aromatic compounds can be achieved using systems like N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) under mild conditions, where the solvent itself can control the reaction's outcome, leading to either thiocyanated products or 2-aminothiazoles. nih.gov

The choice of catalyst is critical. Catalysts like silica-supported zinc chloride (ZnCl2/SiO2) and sulfated tungstate have been used for synthesizing benzothiazole (B30560) derivatives under mild or solvent-free conditions, offering high yields and the potential for catalyst recycling. researcher.life The selection of a catalyst directly impacts the reaction's efficiency, selectivity, and environmental footprint, with a trend towards abundant, low-toxicity metals like titanium or metal-free systems. acs.orgrsc.org

Table 2: Catalytic Systems for Mild Synthesis of Aryl Thiocyanates and Derivatives

| Catalyst System | Reactants | Oxidant/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Copper Cyanide (CuCN) | 2,2'-Diaminodiaryl disulfide, Benzoyl chloride | Air (O₂) | 60 °C, 3h or RT, 7h | 2-Acylaminobenzothiazole | 61-80% | acs.org |

| Iodine (I₂) | Isothiocyanatobenzenes, Amines | Oxygen (O₂) | Metal-free | 2-Aminobenzothiazoles | High | acs.org |

| KSCN/NBS | Enaminones | - | Mild | Thiocyanated enaminones | High | nih.gov |

| FeCl₃ | Ketones, NH₄SCN | - | Mild | α-Oxo thiocyanates | Very good | organic-chemistry.org |

Atom Economy and Step Efficiency in Synthetic Pathways

Atom economy and step efficiency are fundamental metrics in green chemistry that assess the efficiency of a synthetic route in converting reactants into the desired product. mygreenlab.org An ideal synthesis maximizes the incorporation of all reactant atoms into the final product (100% atom economy) and minimizes the number of synthetic steps, which reduces waste, resource consumption, and cost. acs.orgdocbrown.info

Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful strategies for improving atom and step economy. mdpi.comacs.org These reactions combine several bond-forming events in a single pot, avoiding the need to isolate and purify intermediates. The synthesis of 2-aminobenzothiazoles, which can proceed through a this compound intermediate, provides an excellent example. A three-component reaction involving a 2,2'-diaminodiaryl disulfide, copper cyanide, and an electrophile follows a domino sequence of cyanation, cyclization, and acylation. acs.org This approach is highly step-economic, rapidly building molecular complexity from simple starting materials in one operation. acs.org

For example, a one-pot synthesis of quinazolines from 2-aminobenzophenone, an aldehyde, and ammonium acetate (B1210297) using a recyclable magnetic ionic liquid catalyst is described as an atom-efficient, green methodology. frontiersin.org While this does not directly produce this compound, it illustrates the principles of designing efficient, multi-component strategies for heterocycle synthesis that are applicable to related structures. The goal is to design synthetic pathways where most, if not all, atoms from the starting materials are found in the final product, epitomizing the efficiency and elegance of green chemistry. docbrown.info

Table 3: Comparison of Synthetic Strategies by Efficiency Principles

| Strategy | Description | Key Advantages | Example Relevance | Reference |

|---|---|---|---|---|

| Domino Reaction | Multiple bond-forming reactions occur sequentially in one pot without changing conditions. | High step efficiency, reduced waste from intermediate isolation. | Copper-mediated S-cyanation/cyclization/acylation to form 2-aminobenzothiazoles. | acs.org |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation to form a product containing portions of all reactants. | High atom and step economy, rapid access to complex molecules. | One-pot synthesis of quinazolines using a recyclable catalyst. | frontiersin.org |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

While 2-aminophenyl thiocyanate (B1210189) itself is achiral, it serves as a crucial precursor for the synthesis of a wide array of chiral molecules, particularly heterocyclic structures. The development of novel stereoselective methods involving this scaffold is a primary area for future investigation. A key challenge in modern organic synthesis is the construction of stereochemically defined molecules, and applying these principles to reactions involving 2-aminophenyl thiocyanate could provide access to new classes of enantiomerically pure compounds. beilstein-journals.orgmdpi.com

Future work could focus on several promising strategies:

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the amino or thiocyanate group could enable the direct formation of chiral products. For instance, a chiral Lewis acid could be employed to coordinate to the thiocyanate nitrogen, facilitating a stereoselective addition of a nucleophile to a prochiral substrate that incorporates the this compound motif.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the amino group of this compound would allow for diastereoselective transformations at other parts of the molecule. Subsequent removal of the auxiliary would yield enantiomerically enriched products.

Stereoselective Cyclization Reactions: The intramolecular cyclization of derivatives of this compound is a powerful route to benzothiazoles and other heterocycles. Designing substrates and reaction conditions that favor a stereoselective cyclization, perhaps through organocatalysis or transition-metal catalysis, is a significant opportunity. researchgate.netacs.org This is particularly relevant for creating fused-ring systems with defined stereocenters.

Key synthetic strategies often involve the stereoselective construction of specific moieties, such as the 2-amino-1,3-diol unit, which is crucial for synthesizing sphingolipid analogues. beilstein-journals.orgnih.gov Adapting such strategies to incorporate the this compound framework could lead to novel bioactive molecules.

Table 1: Potential Stereoselective Reactions Involving this compound Derivatives

| Reaction Type | Chiral Source | Potential Application | Target Molecules |

| Asymmetric Addition | Chiral Catalyst | Stereoselective addition to imines or aldehydes derived from this compound. | Chiral amino alcohols, diamines |

| Diastereoselective Cyclization | Chiral Auxiliary | Intramolecular cyclization onto the thiocyanate group from a chiral side chain. | Enantiopure benzothiazine derivatives |

| Kinetic Resolution | Chiral Reagent/Catalyst | Selective reaction with one enantiomer of a racemic substrate using a this compound-derived reagent. | Resolution of racemic mixtures |

| Stereoselective Conjugate Addition | Organocatalysis | Addition of the thiocyanate group (or a derivative) to prochiral α,β-unsaturated systems. researchgate.net | Chiral β-thiocyanato carbonyls |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by the nucleophilicity of the amino group and the electrophilic nature of the thiocyanate carbon, often leading to cyclization to form 2-aminobenzothiazoles. acs.org However, several reactivity modes remain underexplored. Future research should aim to harness the unique electronic properties arising from the ortho-relationship of the amino and thiocyanate groups.

Potential areas for exploration include:

Domino and Cascade Reactions: Designing multi-step, one-pot transformations that leverage the dual functionality of the molecule is a promising avenue. For example, an initial reaction at the amino group could trigger a subsequent intramolecular transformation involving the thiocyanate. A copper-mediated domino three-component reaction has been shown to be effective for related disulfide compounds, suggesting a similar strategy could be applied here. acs.org

Transition-Metal Catalyzed Cross-Coupling: While the thiocyanate group can be a source of "CN", its use as a coupling partner in modern cross-coupling reactions is not fully developed. Investigating palladium, nickel, or copper-catalyzed reactions to functionalize the thiocyanate group could provide direct access to a range of substituted anilines.

Photochemical and Electrochemical Transformations: The response of the thiocyanate group to photochemical or electrochemical stimuli is an area ripe for discovery. researchgate.net These methods could unlock novel reaction pathways, such as radical-based cyclizations or functional group interconversions, that are inaccessible under thermal conditions.

Functional Group Interconversion: Research into the selective transformation of the thiocyanate group in the presence of the amine is valuable. For example, its conversion into a trifluoromethylthiolate (SCF₃) or phosphonothioate group has been demonstrated for other thiocyanates and could be applied to this scaffold to generate novel derivatives with unique properties. mdpi.com

Table 2: Unexplored Reactivity Modes and Potential Products

| Reactivity Mode | Key Reagent/Condition | Potential Product Class |

| Radical Cyclization | Photoredox Catalyst / Initiator | Fused heterocyclic systems |

| C-S Cross-Coupling | Palladium/Nickel Catalyst | Aryl thioethers, diaryl sulfides |

| Isothiocyanate Rearrangement | Thermal / Lewis Acid | 2-Aminophenyl isothiocyanate (for thiourea (B124793) synthesis) |

| Reductive or Oxidative Transformations | Electrochemical Cell | Disulfides, sulfonamides, anilines |

Advanced Computational Predictions for De Novo Design

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. For a molecule like this compound, computational methods can be used for the de novo design of new derivatives and reaction pathways, moving beyond the traditional focus on protein design. kva.setugraz.atscholaris.ca

Future applications of computational chemistry in this context include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the reaction coordinates for known and hypothetical reactions. This allows for the determination of transition state energies and the identification of rate-limiting steps, providing insights that can be used to optimize reaction conditions.

Predicting Novel Reactivity: Computational screening can identify thermodynamically favorable but kinetically hindered reaction pathways. By understanding these barriers, chemists can design catalysts or reaction conditions to access these novel transformations. This is a form of de novo reaction design.

Virtual Screening and Library Design: Before synthesis, computational models can predict the electronic, steric, and pharmacokinetic properties of virtual libraries of this compound derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of possessing desired biological or material properties. nih.gov

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and the identification of transient intermediates in complex reaction mixtures.

The goal is to move from trial-and-error experimentation to a design-first approach, where computational models predict the structure of a molecule needed for a specific function, and then predict the optimal synthetic route to obtain it. arxiv.org

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods from batch to continuous flow processes represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. mdpi.comcancovid.ca The synthesis and derivatization of this compound are well-suited for this technology.

Key advantages and future directions include:

Enhanced Safety: Thiocyanate reagents can be toxic. Flow chemistry minimizes the volume of hazardous materials handled at any given time and allows for the in situ generation and immediate consumption of reactive intermediates. researchgate.net

Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch processes. chemrxiv.org

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems enables the rapid synthesis of large libraries of related compounds. syrris.com This is particularly valuable for medicinal chemistry programs, where hundreds of derivatives may be needed for structure-activity relationship (SAR) studies. A "telescoped" reaction sequence, where the output of one reactor flows directly into the next for a subsequent transformation, can be used to build molecular complexity efficiently. mdpi.comnih.gov

Access to Novel Reaction Conditions: Flow chemistry allows for the safe exploration of high-temperature and high-pressure reaction conditions that are often inaccessible in standard laboratory glassware, potentially unlocking new reactivity.

Future work will focus on developing robust, multi-step flow syntheses that start from simple precursors and yield highly functionalized derivatives of this compound without manual intervention. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for this compound Chemistry

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |

| Scalability | Often requires re-optimization for scale-up. | Direct scalability by running the system for longer. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. chemrxiv.org |

| Throughput | Sequential, often slow for library synthesis. | High throughput, suitable for automated library generation. syrris.com |

| Reaction Conditions | Limited by boiling point of solvent at atmospheric pressure. | Can access superheated and high-pressure conditions. |

常见问题

Basic Research Questions

Q. What experimental techniques are used to determine the crystal structure of 2-Aminophenyl thiocyanate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group symmetry (e.g., monoclinic ), unit cell dimensions (), and intermolecular interactions (N–H⋯S/N–H⋯N hydrogen bonds). Data refinement via software like SHELX or OLEX2 ensures accuracy. For example, analogous thiocyanate structures (e.g., cyclohexyl ammonium thiocyanate) show chair conformations and packing motifs driven by non-covalent interactions .

- Validation : Cross-validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., S⋯H vs. N⋯H contacts) .

Q. How can the ambidentate bonding mode (S vs. N coordination) of the thiocyanate group be confirmed experimentally?

- Methodology : Use FT-IR spectroscopy to compare C–N and C–S stretching frequencies (, ). For example, M–NCS bonding shifts lower due to electron donation, while M–SCN raises . Quantitative comparison with reference compounds (e.g., KSCN vs. NHSCN) is critical .

- Advanced Tip : Pair with UV-Vis spectroscopy to correlate ligand field effects in transition metal complexes .

Q. What are common synthetic routes for this compound?

- Methodology :

- Route 1 : React 2-aminophenol with thiophosgene (CSCl) in anhydrous conditions, followed by purification via recrystallization.

- Route 2 : Use thiocyanate salts (e.g., NHSCN) in nucleophilic substitution reactions with halogenated precursors (e.g., 2-chloroaniline derivatives). Monitor reaction progress via TLC and characterize products using H NMR and elemental analysis .

Advanced Research Questions

Q. How can contradictions in equilibrium constants for thiocyanate complexes be resolved?

- Methodology : Employ stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to account for kinetic instability. For instance, Fe(SCN) and Fe(SCN) dominate at high thiocyanate concentrations, but rapid ligand exchange requires time-resolved absorbance measurements (250–500 nm) to capture initial spectra .

- Data Conflict Resolution : Compare molar absorptivity values () across studies and adjust for ionic strength effects (e.g., 0.5 M NaClO for consistency) .

Q. How to design experiments for studying thiocyanate-mediated reaction mechanisms (e.g., thiocyanation of aromatic amines)?

- Experimental Design :

- Step 1 : Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates. For example, redox-relay strategies using NHSCN enable site-selective thiocyanation of quinoxalinones .

- Step 2 : Use hydrazonoyl halides as electrophilic partners to trap intermediates. Monitor via F NMR if fluorinated analogs are synthesized .

- Step 3 : Perform DFT calculations to validate proposed transition states (e.g., N–S bond formation barriers) .

Q. How to ensure analytical accuracy when quantifying thiocyanate in complex matrices?

- Validation Protocol :

- Recovery Tests : Spike known thiocyanate concentrations into samples (e.g., wastewater) and analyze via ion chromatography or UV-Vis (ferric nitrate method). Acceptable recovery ranges: 95–105% .

- Statistical Analysis : Use ANOVA to compare inter-group variances (e.g., treated vs. untreated samples) and SNK post-hoc tests for pairwise comparisons () .

- Interference Checks : Test for competing ligands (e.g., CN) using masking agents like EDTA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。